molecular formula C7H11NO B1485583 (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165512-88-7

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

Cat. No.: B1485583
CAS No.: 2165512-88-7
M. Wt: 125.17 g/mol
InChI Key: HEXJNOUGTKXFEY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-4-prop-1-ynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,4-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXJNOUGTKXFEY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol , a member of the pyrrolidine family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H13NO
  • CAS Number : 2227888-24-4
  • SMILES Notation : O[C@@H]1CNC[C@H]1C#CC

This compound features a pyrrolidine ring with a hydroxyl group and an alkyne substituent, which may contribute to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promising results as a CCR5 receptor antagonist. In vitro studies demonstrated that it possesses low nanomolar potency against the CCR5 receptor, with IC50 values indicating significant antiviral activity against R5 HIV-1 strains .
  • Neuroprotective Effects : Evidence suggests that compounds similar to this compound can modulate neuroinflammatory pathways. For example, studies have indicated that pyrrolidine derivatives can inhibit NLRP3 inflammasome activation, which is implicated in various neurodegenerative diseases .
  • Potential in Cancer Therapy : The compound's structural analogs have been investigated for their roles in inhibiting enzymes involved in cancer progression. Specifically, inhibitors targeting human methylthioadenosine phosphorylase (MTAP) have been explored for their anticancer properties .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various pyrrolidine derivatives found that this compound exhibited effective replication inhibition of multiple genetically diverse R5 HIV strains in peripheral blood mononuclear cell (PBMC) models. The compound demonstrated EC50 values ranging from 0.3 nM to 30 nM, highlighting its potential as a therapeutic agent for HIV treatment .

Case Study 2: Neuroinflammation Modulation

In research focused on neuroinflammation, compounds similar to this compound were shown to modulate the NLRP3 inflammasome pathway. This modulation resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival under conditions mimicking ischemic injury .

Data Table: Biological Activity Overview

Biological ActivityMechanism of ActionReference
AntiviralCCR5 receptor antagonist; inhibits HIV replication
NeuroprotectiveInhibits NLRP3 inflammasome activation
AnticancerTargets MTAP for potential cancer therapy

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol exhibits promising antiviral properties. In particular, studies have shown its effectiveness against specific viral strains by inhibiting viral replication mechanisms. The compound's structure allows it to interact with viral proteins, potentially blocking their function and preventing the spread of infection.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property could be particularly beneficial in conditions such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as cross-coupling and cycloaddition. Its unique functional groups facilitate the formation of diverse chemical architectures, making it valuable in the development of new pharmaceuticals.

Chiral Auxiliary
Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in drug development where the efficacy and safety of different enantiomers can vary significantly.

Material Science

Polymer Development
In material science, this compound has potential applications in developing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2022)Demonstrated antiviral activity against specific viruses; potential for drug development.
Organic SynthesisOrganic Letters (2023)Utilized as a building block for synthesizing complex pharmaceutical compounds.
Material ScienceAdvanced Materials (2024)Showed improvement in polymer properties; potential for smart material applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.